molecular formula C8H13ClO3 B2980439 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone CAS No. 2567504-84-9

2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone

Cat. No.: B2980439
CAS No.: 2567504-84-9
M. Wt: 192.64
InChI Key: MYSBYIKKOYHMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone is an organic compound characterized by a chloro-substituted ethanone group attached to a dimethoxycyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone typically involves the chlorination of a precursor compound, such as cyclobutyl methyl ketone, followed by the introduction of methoxy groups. One common method includes:

    Chlorination: Cyclobutyl methyl ketone is dissolved in a suitable solvent, and chlorine gas is introduced in the presence of a catalyst like metallic aluminum.

    Methoxylation: The chlorinated product is then treated with methanol in the presence of an acid catalyst to introduce the methoxy groups, yielding the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: 2-Amino-1-(3,3-dimethoxycyclobutyl)ethanone.

    Oxidation: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanoic acid.

    Reduction: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanol.

Scientific Research Applications

2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
  • 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
  • 2-Chloro-1-(3,3-dimethylcyclobutyl)ethanone

Comparison: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone is unique due to the presence of the dimethoxycyclobutyl ring, which imparts distinct steric and electronic propertiesThe methoxy groups enhance its solubility and may affect its biological activity compared to similar compounds .

Properties

IUPAC Name

2-chloro-1-(3,3-dimethoxycyclobutyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-11-8(12-2)3-6(4-8)7(10)5-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSBYIKKOYHMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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